molecular formula C10H16N2O B1485607 trans-2-{[2-(1H-pyrrol-1-yl)ethyl]amino}cyclobutan-1-ol CAS No. 2165773-64-6

trans-2-{[2-(1H-pyrrol-1-yl)ethyl]amino}cyclobutan-1-ol

Cat. No. B1485607
CAS RN: 2165773-64-6
M. Wt: 180.25 g/mol
InChI Key: MJZUEKQGRDQIKA-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-[2-(1H-pyrrol-1-yl)ethyl]amino]cyclobutan-1-ol, or trans-2-PEC, is an organic compound with a wide range of applications. It is a cyclic ether with a nitrogen-containing heterocyclic ring, and is a key component in the synthesis of several pharmaceuticals and other compounds. Trans-2-PEC is also used in various scientific research applications, such as in the study of the mechanism of action and biochemical and physiological effects of certain compounds.

Mechanism of Action

The mechanism of action of trans-2-PEC is not yet fully understood. However, it has been suggested that trans-2-PEC may act as a modulator of the receptor-mediated signal transduction pathways. In particular, trans-2-PEC has been shown to interact with various G-protein coupled receptors, which are involved in the regulation of various cellular functions. Additionally, trans-2-PEC has been shown to modulate the activity of certain ion channels, which may play a role in the mechanism of action of trans-2-PEC.
Biochemical and Physiological Effects
Trans-2-PEC has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. Additionally, trans-2-PEC has been shown to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which may be involved in the regulation of various physiological processes.

Advantages and Limitations for Lab Experiments

Trans-2-PEC is a useful compound for laboratory experiments due to its low cost and ease of synthesis. Additionally, trans-2-PEC is relatively stable and can be stored for long periods of time without significant degradation. However, trans-2-PEC is not soluble in water, and thus may not be suitable for use in certain experiments. Additionally, trans-2-PEC may interact with other compounds, and thus may not be suitable for use in certain experiments.

Future Directions

There are a variety of potential future directions for trans-2-PEC research. For example, further research could be conducted into the mechanism of action of trans-2-PEC, as well as its effects on various biochemical and physiological processes. Additionally, further research could be conducted into the potential applications of trans-2-PEC in drug delivery and other therapeutic applications. Additionally, further research could be conducted into the potential for trans-2-PEC to be used as an additive in various industrial processes. Finally, further research could be conducted into the potential for trans-2-PEC to be used as a precursor for other compounds.

Scientific Research Applications

Trans-2-PEC is a useful compound in scientific research, particularly in the study of the mechanism of action and biochemical and physiological effects of certain compounds. It has been used in a variety of studies, including investigations into the effects of drugs on the central nervous system and the role of neurotransmitters in cognitive processes. Additionally, trans-2-PEC has been used in studies examining the effects of certain compounds on cancer cells and the potential for drug delivery.

properties

IUPAC Name

(1R,2R)-2-(2-pyrrol-1-ylethylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c13-10-4-3-9(10)11-5-8-12-6-1-2-7-12/h1-2,6-7,9-11,13H,3-5,8H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZUEKQGRDQIKA-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCCN2C=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NCCN2C=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-{[2-(1H-pyrrol-1-yl)ethyl]amino}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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